2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane typically involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenoxy)methyl]oxirane
- 2-[(2-Isopropylphenoxy)methyl]oxirane
- 2-[(2-Ethylphenoxy)methyl]oxirane
Uniqueness
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
CAS No. |
49645-94-5 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-5-4-10(3)6-13(12)15-8-11-7-14-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
GPKIXZRJUHCCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.